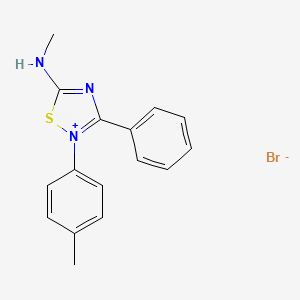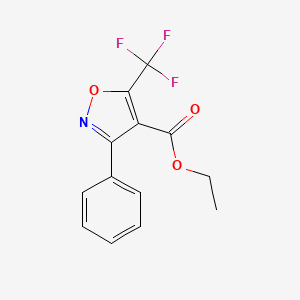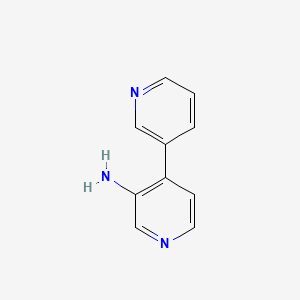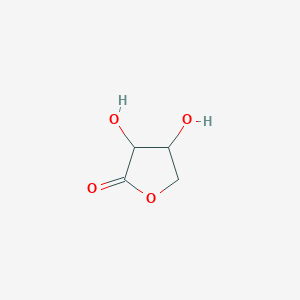
4-(2,5-Difluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol It is a derivative of pyrrolidin-2-one, featuring a difluorophenyl group at the 4-position
Vorbereitungsmethoden
The synthesis of 4-(2,5-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve bulk manufacturing and custom synthesis .
Analyse Chemischer Reaktionen
4-(2,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 4-(2,5-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind selectively to target proteins, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2,5-Difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
4,5-Disubstituted pyrrolidin-2-one derivatives: These compounds have additional substituents at the 4 and 5 positions, which can influence their biological activity.
Pyrrolidine-2,5-diones: These derivatives contain an additional carbonyl group, affecting their reactivity and applications.
Prolinol derivatives: These compounds feature a hydroxyl group, which can alter their chemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9F2NO |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
4-(2,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI-Schlüssel |
GOIBDZHZJSQVCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)

![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)




